(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines, followed by the formation of pyrrolidine-2-carbaldehyde, carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrolidine: A five-membered ring containing nitrogen.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Uniqueness
(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid is unique due to its combination of a pyridine ring and a pyrrolidine ring with a chiral center. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14)/t8?,9-/m0/s1 |
InChI Key |
XNFSAICMYCRAOX-GKAPJAKFSA-N |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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